1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine
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Overview
Description
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine is an organic compound that features a piperazine ring bonded to a thiophene ring substituted with a bromine atom and a methyl group
Preparation Methods
The synthesis of 1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine typically involves the reaction of 5-bromo-4-methylthiophene-2-carbonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene derivatives and piperazine analogs.
Scientific Research Applications
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The thiophene ring imparts electronic properties that make the compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. The thiophene ring can contribute to the compound’s electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(5-Bromo-4-methylthiophene-2-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
The uniqueness of this compound lies in the combination of the piperazine ring and the substituted thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-7-6-8(15-9(7)11)10(14)13-4-2-12-3-5-13/h6,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRIQOAAXHVBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCNCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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